molecular formula C25H19ClN4O2S2 B2419369 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1223829-51-3

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

Katalognummer: B2419369
CAS-Nummer: 1223829-51-3
Molekulargewicht: 507.02
InChI-Schlüssel: PTRYBMNQRHLFBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-benzyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives

Eigenschaften

IUPAC Name

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S2/c1-15-9-10-17(12-19(15)26)28-20(31)14-33-25-29-21-18-8-5-11-27-23(18)34-22(21)24(32)30(25)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRYBMNQRHLFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC5=C3C=CC=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Recent studies have highlighted the potential of this compound as a BCL-2 inhibitor , which plays a crucial role in apoptosis regulation. Targeting BCL-2 is significant in cancer therapy as it can help induce cell death in cancerous cells that evade apoptosis . The compound's ability to inhibit BCL-2 and related proteins could lead to novel treatments for various cancers.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions, including cyclization and functionalization processes. For example, the synthesis may start from simpler precursors through nucleophilic substitutions and coupling reactions under controlled conditions to yield the desired product . Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Case Studies

Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved the induction of apoptosis through the modulation of BCL-2 family proteins, leading to enhanced cell death in tumor cells .

Case Study 2: Inhibition of Chemoresistance
Another investigation focused on the compound's ability to overcome chemoresistance in cancer cells by restoring apoptotic pathways disrupted by overexpression of anti-apoptotic proteins like BCL-2. This was achieved by using the compound in combination with standard chemotherapy agents .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the modulation of various biological pathways, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other pyrido[3,2-d]pyrimidine derivatives, such as:

  • 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine
  • 3-(4-benzyl-3-oxo-3,4-dihydropyrido-[2,3-b]pyrazin-2-yl)propanoic acid

Compared to these compounds, 2-((3-benzyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide exhibits unique structural features that may enhance its biological activity and specificity .

Biologische Aktivität

The compound 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of triazole and thiazole rings. The synthetic pathway often utilizes various reagents and conditions to achieve the desired structure. While specific details of the synthesis for this compound are not extensively documented in the available literature, similar compounds have been synthesized using methodologies that include:

  • Cyclization reactions to form triazole and thiazole moieties.
  • Substitution reactions to introduce functional groups such as the chloro and methyl groups.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that certain triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. This inhibition leads to apoptosis in cancer cells.

Compound IC50 (µM) Target
Compound 91.1MCF-7 (breast cancer)
Compound 102.6HCT-116 (colon cancer)
Compound 111.4HepG2 (liver cancer)

The above table summarizes the IC50 values of related compounds against various cancer cell lines, demonstrating their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer effects, derivatives of this compound have shown promising antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key observations include:

  • Position of Substituents : Ortho-substituted compounds tend to exhibit higher activity compared to meta or para substitutions.
  • Number of Substituents : Increasing the number of substituents generally decreases cytotoxicity.

These findings suggest that careful modification of the compound's structure can enhance its therapeutic efficacy .

Study on Triazole Derivatives

A study investigated a series of triazole-tethered compounds for their anticancer and antimicrobial activities. The results highlighted that specific modifications significantly increased their potency against targeted cell lines and pathogens. For example, a compound similar in structure to our target compound exhibited an IC50 value of 1.95 µM against TS, outperforming standard chemotherapeutics like Pemetrexed .

Polymorphism Investigation

Another research effort focused on the polymorphism of related compounds, revealing that different crystal forms could influence solubility and bioavailability—critical factors in drug development .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on varying reaction parameters such as molar ratios (e.g., 0.01 mol of starting materials in ), reflux duration (e.g., 4 hours in ), and solvent systems (e.g., triethylamine or pet-ether for recrystallization in ). Thin-layer chromatography (TLC) is critical for real-time monitoring . For multi-step syntheses (e.g., six-step protocols in ), systematic testing of intermediates via NMR and mass spectrometry ensures structural fidelity.

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm backbone connectivity and substituent positions. X-ray crystallography (as discussed in for studying non-covalent interactions) resolves stereochemistry and crystal packing. High-resolution mass spectrometry (HRMS) validates molecular weight. For sulfur-containing moieties, elemental analysis or X-ray photoelectron spectroscopy (XPS) may supplement .

Q. How should stability studies be designed to assess degradation under varying conditions?

  • Methodological Answer : Conduct accelerated stability testing under thermal (40–60°C), hydrolytic (acidic/basic pH), and oxidative (H₂O₂ exposure) conditions. Monitor degradation via HPLC (e.g., pharmacopeial methods in ) and correlate with spectroscopic changes. Include controls for light sensitivity due to the thiadiazole and benzyl moieties .

Advanced Research Questions

Q. What mechanistic insights can be gained using flow chemistry and Design of Experiments (DoE) for this compound’s synthesis?

  • Methodological Answer : Implement flow-chemistry platforms (e.g., Omura-Sharma-Swern oxidation in ) to enhance reaction reproducibility and safety for exothermic steps. Apply DoE to statistically optimize parameters (e.g., temperature, residence time, catalyst loading). Use response surface models to predict yield-purity trade-offs and identify critical factors .

Q. How can computational methods elucidate the role of non-covalent interactions in this compound’s reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify π-π stacking, hydrogen bonding, or van der Waals interactions (as in ). Molecular dynamics (MD) simulations can model solvent effects on reaction pathways. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .

Q. How to resolve contradictions in adsorption data during drug-delivery formulation studies?

  • Methodological Answer : Discrepancies in adsorption isotherms may arise from surface heterogeneity or polymorphic forms. Use advanced microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS, as in ) to analyze nanoscale interactions. Cross-reference with BET surface area measurements and solubility parameter calculations (Hansen solubility parameters) .

Q. What strategies validate the biological target engagement of this compound in enzyme inhibition assays?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Pair with enzymatic assays (e.g., fluorogenic substrates) under varying ionic strengths to probe electrostatic contributions. Use isotopic labeling (e.g., ³⁵S for thioether groups) to track metabolic stability .

Q. How can researchers develop robust HPLC methods for purity assessment and impurity profiling?

  • Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile/water gradients with 0.1% trifluoroacetic acid) to resolve polar impurities. Use photodiode array (PDA) detection for UV-active impurities. For sulfur-containing byproducts, couple with charged aerosol detection (CAD) or LC-MS. Validate against pharmacopeial standards (e.g., ) .

Data Contradiction Analysis Framework

  • Example Scenario : Conflicting solubility data in polar vs. non-polar solvents.
    • Resolution : Re-evaluate solvent purity (e.g., residual water in DMSO) and temperature control. Perform Hansen solubility parameter analysis to correlate with molecular fragments (e.g., benzyl vs. chlorophenyl groups). Cross-check with computational COSMO-RS models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.